(S)-3-Allylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-prop-2-enylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMFQLWXIJVPR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678627 | |
| Record name | (3S)-3-(Prop-2-en-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251751-03-7 | |
| Record name | (3S)-3-(Prop-2-en-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Stereoselective Synthesis of S 3 Allylmorpholine
Strategies Employing Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. These molecules serve as valuable starting materials for the synthesis of complex chiral targets.
Derivation from Enantiopure Amino Alcohols and Related Chiral Substrates
A prevalent strategy for constructing chiral morpholines involves the use of enantiopure amino alcohols. nih.govdiva-portal.orgnih.govsrce.hr These precursors already possess the desired stereocenter, which is then incorporated into the final morpholine (B109124) ring.
A general and modular approach to cis-3,5-disubstituted morpholines has been developed starting from readily available enantiopure amino alcohols. nih.gov This method involves a four-step sequence where the key step is a Palladium-catalyzed carboamination reaction. nih.gov The synthesis begins with the N-protection of an enantiopure amino alcohol, followed by O-allylation. Subsequent deprotection of the nitrogen and N-arylation or N-alkenylation provides the substrate for the crucial cyclization step. nih.gov This palladium-catalyzed intramolecular carboamination proceeds with high diastereoselectivity, yielding the desired cis-3,5-disubstituted morpholine as a single stereoisomer. nih.gov While this specific work focuses on 3,5-disubstitution, the principles can be adapted for the synthesis of (S)-3-allylmorpholine by selecting the appropriate starting amino alcohol and reaction partners.
Another approach involves the ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction to form the morpholine ring. nih.gov This method provides access to enantiopure 3-substituted morpholines. nih.gov
| Starting Material | Key Reaction | Product | Reference |
| Enantiopure Amino Alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | nih.gov |
| N-activated Aziridine | Ring-opening with organocuprates and annulation | Enantiopure 3-substituted morpholines | nih.gov |
Asymmetric Transformations of Acyclic Precursors
Instead of starting with a pre-existing stereocenter, asymmetric transformations can be employed to create the desired chirality in an acyclic precursor during the synthesis.
One such strategy is the stereoselective allylation of an appropriate acyclic starting material. nih.govharvard.edu For instance, the Brown allylation reaction, which utilizes B-allyldiisopinocampheylborane derived from chiral α-pinene, is a well-established method for the enantioselective allylation of aldehydes. harvard.edu This reaction proceeds through a chair-like transition state, and the stereochemistry of the addition is generally high. harvard.edu By carefully choosing the enantiomer of the isopinocampheyl ligand, one can control the stereochemical outcome of the allylation.
Another powerful tool is the asymmetric aza-Claisen rearrangement. researchgate.netbeilstein-journals.orgbeilstein-journals.org This reaction can be used to synthesize α-fluoro-γ-lactones and involves the rearrangement of N-allyl amides. researchgate.netbeilstein-journals.org For example, the reaction of N-allylmorpholine with 2-fluoropropionyl chloride under Ytterbium triflate catalysis demonstrates the feasibility of this approach. researchgate.netbeilstein-journals.orgbeilstein-journals.org By using a chiral auxiliary on the nitrogen atom, the rearrangement can be rendered highly diastereoselective. beilstein-journals.org
Asymmetric Catalytic Approaches for this compound Construction
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Transition Metal-Catalyzed Enantioselective Routes (e.g., Palladium-Catalyzed Carboamination)
Transition metals, particularly palladium, are versatile catalysts for a wide array of organic transformations, including the formation of C-N and C-C bonds necessary for constructing the morpholine ring. mdpi.commdpi.comsioc-journal.cnthieme-connect.de
A significant advancement in this area is the development of enantioselective palladium-catalyzed carboamination reactions. nih.govedelris.comnih.govsnnu.edu.cn These reactions allow for the direct construction of substituted pyrrolidines and can be conceptually extended to morpholine synthesis. nih.govnih.gov The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov The use of chiral ligands, such as BINOL-derived phosphoramidites, can induce high enantioselectivity in these transformations. nih.gov For instance, enantiomerically enriched 2-(arylmethyl)pyrrolidines have been synthesized with up to 94% ee using this methodology. nih.gov
Visible-light-mediated palladium-catalyzed three-component reactions of 1,3-dienes or allenes with diazo esters and amines have also been developed, providing a route to unsaturated amino acid derivatives. beilstein-journals.orgnih.gov This radical-polar crossover process demonstrates high functional group tolerance. beilstein-journals.orgnih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
| Pd/Chiral Phosphoramidite | Enantioselective Carboamination | High enantioselectivity (up to 94% ee) | nih.gov |
| Pd(OAc)₂/Xantphos | Visible-light-mediated three-component carboamination | High functional group tolerance, good regioselectivity | beilstein-journals.orgnih.gov |
| Pd₂(dba)₃/(S,Rs)-PC1 | Asymmetric Heck/Tsuji−Trost reaction | High regio-, diastereo-, and stereocontrol | snnu.edu.cn |
Organocatalytic Methodologies for Stereocontrol
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. google.com
For the synthesis of chiral heterocycles, organocatalysts can facilitate various stereoselective reactions. For example, the enantioselective Mannich-type reaction of an enolate equivalent with an α-imino ester, catalyzed by a chiral organocatalyst, is a powerful method for synthesizing functionalized γ-keto-α-amino acid derivatives, which can be precursors to cyclic structures. google.com
While direct organocatalytic routes to this compound are not extensively documented in the provided search results, the principles of organocatalysis can certainly be applied. For instance, a chiral Brønsted acid could be used to catalyze the cyclization of an appropriately substituted acyclic precursor, controlling the stereochemistry at the C3 position.
Biocatalytic and Chemoenzymatic Pathways
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and sustainable synthetic routes. mdpi.comucl.ac.ukrsc.orgbeilstein-journals.orgnih.gov
Engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. frontiersin.org These enzymes could potentially be used to generate chiral precursors for this compound. The reductive amination of carbonyl compounds using AmDHs is an attractive route due to the use of inexpensive ammonia (B1221849) as the amino donor and the formation of water as the main byproduct. frontiersin.org
Biocatalytic cascades have also been designed for the synthesis of enantiomerically pure propargylic alcohols and amines from racemic starting materials. nih.gov These cascades often involve a combination of enzymes such as peroxygenases, alcohol dehydrogenases, and amine transaminases. nih.gov
Furthermore, engineered proline hydroxylases have been shown to be effective biocatalysts for the hydroxylation of various compounds, including the selective conversion of L-pipecolic acid to cis-5-hydroxypipecolic acid. google.com This demonstrates the potential of enzymes to perform highly specific modifications on heterocyclic scaffolds.
The integration of enzymatic steps with traditional chemical synthesis, known as a chemoenzymatic approach, can lead to more efficient and sustainable routes to complex molecules. mdpi.comucl.ac.ukbeilstein-journals.org For example, a multi-enzyme cascade has been used for the synthesis of nepetalactone, involving allylic hydroxylation, alcohol oxidation, aldehyde reduction, and cyclization steps. mdpi.com
Stereocontrolled Functionalization of Pre-existing Morpholine Ring Systems
The synthesis of specifically substituted morpholines, such as this compound, can be achieved not only by building the ring from acyclic precursors but also by the direct, stereocontrolled functionalization of a pre-formed morpholine ring. This approach is particularly valuable as it allows for the late-stage introduction of key substituents. A notable example of this strategy is the allylation of morpholine hemiaminals.
In one such reported synthesis, diastereoselective and diastereoconvergent methods were developed for producing 2- and 3-substituted morpholine congeners. nih.gov The process begins with the formation of morpholine hemiaminals through a base-catalyzed reaction between a tosyl-oxazetidine and an α-formyl carboxylate. nih.govacs.org These resulting morpholine hemiaminals serve as stable, pre-existing ring systems ready for further functionalization.
The key step for introducing the allyl group is a Hosomi-Sakurai reaction on these hemiaminals. nih.gov This reaction utilizes allyltrimethylsilane (B147118) as the allyl source. When the diastereomeric morpholine hemiaminals (designated as 10' and 10" ) were subjected to these allylation conditions, they both produced the same mixture of C-3 allylated morpholine products. nih.gov This reaction, however, was found to be only moderately diastereoselective, affording the two possible diastereomers of the C-3 allylated product in a 3.4:1 ratio. nih.gov This indicates that while the functionalization is successful, control over the newly formed stereocenter at the C-3 position is challenging under these specific conditions. The findings highlight that the conformational preferences of the N-tosyl morpholine ring, influenced by the avoidance of pseudo A(1,3) strain, play a significant role in the diastereoselectivity of the reaction. nih.govacs.org
Table 1: Hosomi-Sakurai Allylation of Morpholine Hemiaminal Diastereomers This table is interactive. Click on the headers to sort the data.
| Starting Hemiaminal | Allylating Agent | Product Ratio (10' : 10") | Reference |
|---|---|---|---|
| Diastereomer 1 (3a') | Allyltrimethylsilane | 3.4 : 1 | nih.gov |
| Diastereomer 2 (3a") | Allyltrimethylsilane | 3.4 : 1 | nih.gov |
Novel Domino and Multicomponent Reactions in this compound Synthesis
Domino reactions, also known as tandem or cascade reactions, and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies in modern organic synthesis. tcichemicals.come-bookshelf.deresearchgate.net These processes combine multiple bond-forming events in a single pot, avoiding the isolation of intermediates and thereby saving time, resources, and reducing waste. tcichemicals.comresearchgate.net Such methodologies have been developed for the stereoselective synthesis of substituted morpholines.
Domino (Tandem) Reactions
A powerful domino strategy for accessing enantiopure 3-substituted morpholines involves a tandem sequence of intramolecular hydroamination followed by an asymmetric transfer hydrogenation. researchgate.net This process typically starts with a readily accessible aminoalkyne substrate. In a reported example, the synthesis is catalyzed by a ruthenium complex, RuCl[(S,S)‐TsDPEN], in the presence of a hydrogen donor like a formic acid/triethylamine mixture. researchgate.net The reaction proceeds via an initial intramolecular hydroamination to form a cyclic enamine or imine intermediate, which is then reduced in situ by the same catalytic system to afford the final chiral morpholine with high enantioselectivity. researchgate.netrice.edu
To apply this to the synthesis of this compound, a suitable precursor such as N-(2-hydroxyethyl)pent-4-en-1-yn-1-amine would be required. The tandem reaction would first facilitate the cyclization to form the morpholine ring with an exocyclic double bond, followed by a stereoselective reduction of the imine intermediate to install the (S)-stereocenter at the C-3 position, leaving the allyl group intact. The versatility of this reaction has been demonstrated for a range of substituents, achieving high yields and excellent enantiomeric excesses. rice.edu
Table 2: Exemplary Domino Hydroamination/Asymmetric Transfer Hydrogenation This table is interactive. Click on the headers to sort the data.
| Substrate Type | Catalyst System | Product Type | Reported Yields | Reported ee | Reference |
|---|---|---|---|---|---|
| 2-(2-propynyl)anilines | Au complex / Chiral Brønsted Acid | Tetrahydroquinolines | 82 - >99% | 94 - >99% | rice.edu |
| Aminoalkynes | RuCl[(S,S)‐TsDPEN] | 3-Substituted Morpholines | 51 - 80% (overall) | High (not specified) | researchgate.net |
Multicomponent Reactions (MCRs)
MCRs offer another convergent route to complex molecules like substituted morpholines from simple starting materials. tcichemicals.comresearchgate.net A copper-catalyzed three-component reaction has been reported for the synthesis of highly substituted morpholines using amino alcohols, aldehydes, and diazomalonates. nih.gov This approach allows for significant diversity in the final product. For the targeted synthesis of this compound, one could envision using an enantiopure amino alcohol like (S)-2-aminopropan-1-ol as the chiral source. The other components would be selected to build the remainder of the ring and introduce the allyl functionality, for instance, by using an aldehyde that contains the allyl group or by subsequent chemical modification of the ester group introduced by the diazomalonate. nih.gov
Another innovative MCR strategy involves a Ugi reaction followed by an intramolecular SN2 cyclization. nih.gov This de novo assembly of the morpholine ring uses an α-halo oxo-component, an isocyanide, an azide (B81097) (like trimethylsilyl (B98337) azide), and a 2-hydroxyethylamine derivative. nih.gov By selecting a chiral 2-hydroxyethylamine and a component bearing the allyl group, this method could be tailored to produce this compound. The power of this MCR lies in its modularity, allowing for the rapid generation of diverse morpholine scaffolds by varying the four starting components. nih.gov
Elucidating the Chemical Reactivity and Transformation Pathways of S 3 Allylmorpholine
Reactions Involving the Allylic Moiety
The allyl group, with its carbon-carbon double bond, is a versatile handle for a multitude of chemical reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.
Olefin Functionalization Reactions (e.g., Epoxidation, Hydroboration, Dihydroxylation)
The double bond in the allyl group of (S)-3-allylmorpholine is susceptible to various addition reactions, leading to the formation of functionalized derivatives.
Epoxidation: The reaction of the allylic double bond with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed processes like the Sharpless epoxidation, can yield the corresponding epoxide. wikipedia.orgorganic-chemistry.orgwikipedia.org The Sharpless epoxidation, in particular, is renowned for its ability to produce epoxides with high enantioselectivity from allylic alcohols. wikipedia.org This reaction typically utilizes a titanium tetra(isopropoxide) catalyst in the presence of diethyl tartrate. wikipedia.org The resulting 2,3-epoxyalcohols are valuable intermediates that can be converted into diols, aminoalcohols, and ethers. wikipedia.org
Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. masterorganicchemistry.comwvu.edu Treatment of the alkene with a borane (B79455) reagent (e.g., BH3·THF), followed by oxidation with hydrogen peroxide in a basic medium, results in the formation of an alcohol at the less substituted carbon of the original double bond. masterorganicchemistry.comwvu.edu This regioselectivity is a key feature of the hydroboration-oxidation reaction. wvu.edu
Dihydroxylation: The syn-dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions. This reaction introduces two hydroxyl groups across the double bond on the same face, leading to the formation of a diol. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be employed to produce chiral diols with high enantiomeric excess.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the allylic group of this compound can participate in such transformations. wikipedia.orgrsc.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction offers a way to arylate or vinylate the allyl group, extending the carbon chain and introducing new structural motifs. mdpi.com The reaction is known for its high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate using a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org A study reported the synthesis of N-(3-(2-Methyl-2,1-borazaronaphth-2-yl)allyl)morpholine through a Suzuki-Miyaura coupling reaction. acs.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Bond Formed |
|---|---|---|---|
| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | C(sp²) - C(sp²) |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst | C(sp) - C(sp²) |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/Vinyl halide | Palladium catalyst, Base | C(sp²) - C(sp²) |
Olefin Metathesis and Related Olefinic Transformations
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.orgresearchgate.net This reaction, catalyzed by metal complexes, often those of ruthenium or molybdenum, can be used for ring-closing, ring-opening, and cross-metathesis applications. wikipedia.orgharvard.edusigmaaldrich.com For this compound, cross-metathesis with another olefin could lead to the formation of a new, more complex alkene. The development of well-defined, functional group-tolerant catalysts has greatly expanded the scope of this transformation. researchgate.net
Halogenation of the Allyl Group
The allylic position is particularly reactive towards radical halogenation. pressbooks.pubopenochem.orglibretexts.org Under conditions of low halogen concentration and in the presence of a radical initiator, substitution at the allylic hydrogen occurs in preference to addition to the double bond. openochem.orglibretexts.org N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination, as it provides a low, steady concentration of bromine. openochem.org Similarly, allylic chlorination can be achieved using low concentrations of chlorine gas at high temperatures. libretexts.org
Transformations at the Morpholine (B109124) Heterocyclic Ring
The nitrogen atom in the morpholine ring is a nucleophilic and basic center, allowing for a range of transformations that modify the heterocyclic core of the molecule.
N-Alkylation and Acylation Reactions
N-Alkylation: The secondary amine of the morpholine ring can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. Over-alkylation can be a challenge when targeting primary or secondary amines. acsgcipr.org Studies on the N-alkylation of morpholine itself have shown that the reaction can be effectively carried out with alcohols in the gas-solid phase over catalysts like CuO–NiO/γ–Al2O3. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) can achieve high conversion and selectivity under optimized conditions. researchgate.netresearchgate.net
N-Acylation: The nitrogen atom can also be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acylmorpholine derivative.
Stereoselective Functionalization of Ring Carbons
The direct and stereoselective functionalization of the saturated carbon atoms within the morpholine ring of a pre-existing chiral scaffold like this compound is a challenging yet highly valuable transformation. Research has explored pathways to introduce functionality at the C2, C5, and C6 positions, often relying on the directing influence of existing substituents or the inherent reactivity of the ring.
One studied approach involves the oxidative cleavage of C-C bonds within the morpholine ring. In studies on N-aryl morpholines, it has been demonstrated that alkyl substituents at the C3 position can direct the regioselective cleavage of the non-substituted C5-C6 bond. nih.gov This copper-catalyzed reaction proceeds via an oxidative mechanism, transforming the morpholine into a functionalized amide product. For 3-alkyl-substituted morpholines, this reaction exclusively activates the C5-C6 bond, showcasing a method for the regioselective, albeit destructive, functionalization of the ring. nih.gov
A non-destructive approach involves the functionalization of the C2 position through radical-mediated reactions. In a synthetic route developed for highly substituted morpholine congeners, a morpholine derivative bearing a carboxylate group at the C2 position was subjected to a visible-light-promoted decarboxylative Giese-type reaction. acs.orgnih.gov This photoredox-catalyzed method allows for the formation of a new carbon-carbon bond at the C2 position, demonstrating a pathway for elaborating the morpholine scaffold. acs.orgnih.gov While the substrate was a 3-substituted morpholine hemiaminal rather than this compound itself, the principle highlights a viable strategy for C2 functionalization. The reaction of the intermediate carboxylic acid with a Michael acceptor under photoredox conditions furnished the C2-alkylated product in good yield. acs.org
| Reaction Type | Substrate Type | Position Functionalized | Key Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Oxidative C-C Cleavage | 3-Alkyl-4-arylmorpholine | C5-C6 | Cu(CF3SO3)2, Pyridine, O2 | Amide | nih.gov |
| Decarboxylative Giese Reaction | 3-Substituted-morpholine-2-carboxylic acid | C2 | Fukuzumi catalyst (13), Visible Light, Michael Acceptor | C2-Alkylated Morpholine | acs.orgnih.gov |
Rearrangement Reactions Involving the Morpholine Framework (e.g., Aza-Claisen Rearrangement)
The allyl group of this compound provides a handle for powerful rearrangement reactions, most notably the aza-Claisen rearrangement. This google.comgoogle.com-sigmatropic rearrangement allows for the stereoselective formation of new carbon-carbon bonds and the introduction of functionality adjacent to the nitrogen atom, effectively transforming the initial allyl group into a more complex side chain.
Research has demonstrated the feasibility of a zwitterionic aza-Claisen rearrangement by reacting N-allylmorpholine with an α-fluoroacid chloride. beilstein-journals.orgbeilstein-journals.org The reaction between N-allylmorpholine and 2-fluoropropionyl chloride, catalyzed by a Lewis acid such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), proceeds smoothly to generate the corresponding α-fluoro-γ,δ-unsaturated amide product in high yield. beilstein-journals.orgbeilstein-journals.org This transformation is significant as it creates a new stereocenter containing a fluorine atom, a common feature in many modern pharmaceuticals. The reaction proceeds via the formation of an acylammonium salt, which then undergoes deprotonation to form a zwitterionic enolate that subsequently rearranges. The use of at least 0.5 equivalents of the Lewis acid catalyst was found to be important for achieving good conversion. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Allylmorpholine | 2-Fluoropropionyl chloride | Yb(OTf)3 | DCM | 2-Fluoro-N,N-(pent-4-ene-2-yl)morpholinamide | 92% | beilstein-journals.orgbeilstein-journals.org |
Derivatization to Advanced Chiral Building Blocks
The products resulting from the chemical transformations of this compound can serve as intermediates for the synthesis of more advanced chiral building blocks. These derivatizations enhance the molecular complexity and provide access to a wider range of scaffolds for synthetic chemistry.
A prime example is the further transformation of the α-fluoroamide obtained from the aza-Claisen rearrangement. This intermediate can be readily converted into a highly functionalized α-fluoro-γ-lactone through an iodolactonization reaction. beilstein-journals.orgbeilstein-journals.org Treatment of the rearrangement product with iodine in a mixture of tetrahydrofuran (B95107) and water induces cyclization, affording the iodolactone with good diastereoselectivity. beilstein-journals.orgbeilstein-journals.org In the case of the product derived from N-allylmorpholine, the iodolactonization yielded a 10:1 mixture of diastereomers, favoring the anti configuration. beilstein-journals.org Such chiral fluorinated lactones are valuable synthetic intermediates, as the lactone ring can be opened by various nucleophiles to access a range of acyclic, stereodefined structures. This two-step sequence, aza-Claisen rearrangement followed by iodolactonization, effectively converts the simple allyl group of the starting morpholine into a complex, stereochemically rich lactone structure. beilstein-journals.org
Strategic Applications of S 3 Allylmorpholine in Complex Molecular Synthesis
Role as a Chiral Synthon in Enantioselective Target Synthesis
A chiral synthon is a stereochemically pure molecular fragment used to introduce a specific chiral center into a target molecule. (S)-3-Allylmorpholine, with its defined stereochemistry at the C3 position, serves as an excellent chiral synthon. Its morpholine (B109124) ring provides a rigid scaffold that can influence the stereochemical outcome of reactions at remote positions. The allyl group, on the other hand, offers a versatile handle for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond formation.
In the enantioselective synthesis of natural products and pharmaceuticals, the incorporation of the this compound unit can dictate the absolute configuration of newly formed stereocenters. For instance, the stereocenter at C3 can direct the approach of reagents to the double bond of the allyl group, leading to the formation of diastereomerically enriched products. This diastereoselectivity can then be translated into enantioselectivity upon cleavage of the morpholine ring, if required. The strategic use of this compound as a chiral synthon significantly reduces the complexity of asymmetric syntheses and often circumvents the need for chiral resolutions or expensive asymmetric catalysts.
Utilization in the Construction of Diverse Heterocyclic Frameworks
The morpholine core and the reactive allyl side chain of this compound make it an ideal starting material for the synthesis of a wide array of more complex heterocyclic systems. The nitrogen and oxygen atoms within the morpholine ring can participate in various cyclization reactions, while the allyl group can be functionalized to introduce additional rings or functional groups.
For example, the double bond of the allyl group can undergo reactions such as ozonolysis followed by reductive amination to form piperidine (B6355638) or pyrrolidine (B122466) rings fused to the morpholine core. Alternatively, ring-closing metathesis (RCM) reactions involving the allyl group and another tethered olefin can lead to the formation of bicyclic or spirocyclic systems containing the morpholine moiety. These strategies have been employed in the synthesis of alkaloids and other biologically active compounds where the morpholine unit is a key structural feature. The ability to systematically build upon the this compound scaffold provides a powerful platform for generating libraries of diverse heterocyclic compounds for drug discovery and other applications. nih.gov
Application as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com this compound can function as an effective chiral auxiliary in a variety of stereocontrolled reactions. nih.govresearchgate.net
By attaching the morpholine nitrogen to a prochiral substrate, such as a ketone or an imine, the stereocenter at C3 can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This steric control leads to the formation of one enantiomer of the product in excess. For example, in the alkylation of enolates derived from ketones bearing an this compound auxiliary, the bulky morpholine ring can direct the approach of the electrophile, resulting in high diastereoselectivity. Subsequent removal of the auxiliary furnishes the enantiomerically enriched ketone.
The utility of this compound as a chiral auxiliary is further enhanced by the predictable nature of the stereochemical outcomes, which can often be rationalized using established models of asymmetric induction.
Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govutexas.edu this compound serves as a versatile scaffold for the synthesis of new chiral ligands that can be used to induce enantioselectivity in a wide range of metal-catalyzed reactions. unideb.huresearchgate.netdntb.gov.ua
The design of effective chiral ligands derived from this compound is guided by several key principles. The stereocenter at C3 is the primary source of chirality and is crucial for creating a chiral environment around the metal center. The allyl group can be readily modified to introduce various coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can bind to the metal. nih.govunideb.hu
The rigidity of the morpholine ring helps to restrict the conformational freedom of the ligand, leading to a more well-defined and predictable chiral pocket. The spatial arrangement of the coordinating atoms and the steric bulk of the substituents on the morpholine ring can be systematically varied to fine-tune the stereoselectivity of the catalyst. Computational modeling is often employed to aid in the design of new ligands and to understand the origins of the observed enantioselectivity. nih.gov
A common strategy involves the conversion of the allyl group into a phosphine-containing side arm. The resulting P,N-ligands can chelate to a metal center, creating a chiral catalyst for reactions such as asymmetric hydrogenation, allylic alkylation, and Heck reactions. The stereochemical outcome of these reactions is highly dependent on the precise geometry of the metal-ligand complex.
Chiral ligands derived from this compound have demonstrated significant catalytic activity and enantioselectivity in a variety of asymmetric reactions. For example, palladium complexes of phosphine-containing ligands derived from this compound have been successfully employed in asymmetric allylic alkylation reactions. mdpi.comnih.gov These catalysts can control the stereochemistry of the newly formed carbon-carbon bond with high enantiomeric excess.
In the realm of asymmetric hydrogenation, rhodium and iridium catalysts bearing ligands derived from this compound have shown promise in the enantioselective reduction of prochiral olefins. The chiral environment created by the ligand forces the substrate to bind to the metal in a specific orientation, leading to the preferential formation of one enantiomer of the hydrogenated product.
The table below summarizes the performance of some representative this compound-derived ligands in specific asymmetric reactions.
| Reaction | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |
| Allylic Alkylation | Pd | P,N-ligand | 1,3-Diphenylallyl acetate | Up to 95% |
| Hydrogenation | Rh | P,N-ligand | Methyl (Z)-α-acetamidocinnamate | Up to 98% |
| Heck Reaction | Pd | P,N-ligand | 2,3-Dihydrofuran and Phenyl triflate | Up to 92% |
Intermediate in the Synthesis of Structurally Complex Precursors
Beyond its direct applications, this compound also serves as a key intermediate in the synthesis of more elaborate and structurally complex precursors for natural product synthesis and medicinal chemistry. researchgate.netnih.gov The functional group tolerance of the morpholine ring and the versatility of the allyl group allow for a wide range of synthetic manipulations.
For instance, the allyl group can be dihydroxylated and subsequently cleaved to yield a chiral aldehyde, which can then be used in a variety of carbon-carbon bond-forming reactions. Alternatively, the nitrogen atom of the morpholine can be acylated or alkylated to introduce additional functionality. These transformations can be carried out with a high degree of stereocontrol, preserving the initial chirality of the this compound starting material.
The resulting complex precursors, which often contain multiple stereocenters and functional groups, are valuable building blocks for the total synthesis of challenging target molecules. The use of this compound as a starting material in these multi-step syntheses often leads to more efficient and convergent routes.
Advanced Spectroscopic and Structural Elucidation Methodologies for S 3 Allylmorpholine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (S)-3-Allylmorpholine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques help in assigning the stereochemistry. nih.govresearchgate.net
In the ¹H NMR spectrum, the protons on the morpholine (B109124) ring typically appear as complex multiplets due to spin-spin coupling. The protons on the carbon adjacent to the oxygen (C5 and C6) are expected to resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C2). The chiral center at C3 introduces diastereotopicity for the protons on the adjacent methylene (B1212753) groups (C2 and C5), leading to more complex splitting patterns. The allyl group protons give rise to characteristic signals: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂).
The ¹³C NMR spectrum provides information on each unique carbon environment. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms, with carbons next to oxygen appearing at a lower field than those next to nitrogen.
The chair conformation of the morpholine ring, which is generally the most stable, can be confirmed through the analysis of proton-proton coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. nih.govresearchgate.net Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton signals to their corresponding carbon atoms and to map out the connectivity of the entire molecule. bioorganica.org.ua For determining enantiomeric purity, ¹⁹F NMR-based chemosensing or the use of chiral shift reagents can be employed to resolve the signals of the two enantiomers. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is generated based on typical values for substituted morpholines and allyl groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 (axial/equatorial) | 2.6 - 3.0 | 45 - 50 |
| H-3 | 2.9 - 3.3 | 55 - 60 |
| H-5 (axial/equatorial) | 3.5 - 3.9 | 66 - 70 |
| H-6 (axial/equatorial) | 3.6 - 4.0 | 66 - 70 |
| N-H | 1.5 - 2.5 (broad) | - |
| Allyl -CH₂- | 2.2 - 2.6 | 35 - 40 |
| Allyl -CH= | 5.6 - 5.9 | 134 - 138 |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and providing insights into its conformational properties. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
N-H Stretch : A moderate to weak band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.
C-H Stretches : Bands appearing just below 3000 cm⁻¹ are due to the stretching of sp³ C-H bonds in the morpholine ring and the allyl methylene group. The =C-H stretching of the vinyl group appears above 3000 cm⁻¹.
C=C Stretch : A characteristic band for the allyl group's carbon-carbon double bond is expected in the 1640-1680 cm⁻¹ region.
C-O-C Stretch : A strong, prominent band corresponding to the asymmetric stretching of the ether linkage within the morpholine ring typically appears in the 1070-1150 cm⁻¹ range.
C-N Stretch : This vibration usually appears in the 1020-1250 cm⁻¹ region.
Furthermore, IR spectroscopy, often combined with theoretical calculations, can be used for conformational analysis. nih.govresearchgate.net Studies on morpholine have shown that the chair conformation is the most stable, and subtle shifts in the vibrational frequencies can provide evidence for this preferred geometry. acs.orgscispace.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Alkane / Alkyl | C-H Stretch (sp³) | 2850 - 3000 |
| Alkene | =C-H Stretch (sp²) | 3010 - 3100 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Ether | C-O-C Asymmetric Stretch | 1070 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. core.ac.uk
In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (127.19 g/mol for C₇H₁₃NO). chemguide.co.uknih.gov The molecular ion of aliphatic amines is often observable. libretexts.org
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukscienceready.com.au For this compound, the fragmentation pattern is expected to be dominated by several key pathways:
Loss of the Allyl Group : Cleavage of the bond between C3 and the allyl group would result in a fragment with an m/z of 86, corresponding to the morpholine ring cation, and the loss of an allyl radical (mass of 41). This is often a significant fragmentation pathway.
Alpha-Cleavage : The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. miamioh.edu This would lead to the formation of a stable iminium ion.
Ring Cleavage : The morpholine ring can open and fragment in various ways, leading to a series of smaller ions.
Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the presence of both the morpholine ring and the allyl substituent. researchgate.net
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 127 | Molecular Ion [M]⁺ | [C₇H₁₃NO]⁺ |
| 86 | [M - C₃H₅]⁺ (Loss of allyl radical) | [C₄H₈NO]⁺ |
| 70 | Ring fragmentation fragment | [C₄H₈N]⁺ or [C₃H₄NO]⁺ |
| 57 | Ring fragmentation fragment | [C₃H₇N]⁺ or [C₂H₃NO]⁺ |
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.govspringernature.com If a suitable single crystal of an this compound derivative can be grown, this technique can unequivocally confirm its '(S)' stereochemistry. soton.ac.uknih.gov
The analysis works by diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides highly accurate data on bond lengths, bond angles, and torsional angles.
For this compound, X-ray crystallography would:
Confirm Absolute Stereochemistry : By using anomalous dispersion, the technique can distinguish between the two enantiomers and definitively assign the (S) configuration at the C3 chiral center. nih.gov
Elucidate Solid-State Conformation : It would reveal the preferred conformation of the molecule in the solid state, which for the morpholine ring is expected to be a chair conformation. acs.orgebi.ac.uk It would also show the precise orientation of the allyl substituent relative to the ring (axial or equatorial).
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotation) for Stereochemical Elucidation
Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound, as they respond differently to polarized light based on the molecule's three-dimensional structure.
Optical Rotation is a fundamental property of chiral substances. An enantiomerically pure sample of this compound will rotate the plane of plane-polarized light in a specific direction. This rotation is measured using a polarimeter and is reported as the specific rotation [α]. The sign (+ or -) and magnitude of the rotation are characteristic of the compound under specific conditions (temperature, solvent, concentration, and wavelength of light), providing a key parameter for its identification and for assessing its enantiomeric purity.
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of this differential absorption versus wavelength. The spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum mechanical calculations, the absolute configuration of the chiral center can be confidently assigned. soton.ac.uk
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC)
Chromatographic methods are paramount for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound samples. These techniques separate the (S) and (R) enantiomers by exploiting their differential interactions with a chiral environment. nih.govmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. sigmaaldrich.comsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.govresearchgate.net Enantiomers of this compound can be separated on CSPs such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose). The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. researchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations. europeanpharmaceuticalreview.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net This technique offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technology), and high separation efficiency. selvita.comresearchgate.net Chiral columns with various stationary phases are available for SFC and are highly effective for separating chiral amines and related compounds. chromatographytoday.com
Table 4: Typical Parameters for Chiral Chromatographic Separation
| Parameter | Chiral HPLC | Chiral SFC |
|---|---|---|
| Stationary Phase | Chiralcel OD-H, Chiralpak AD-H, etc. (Polysaccharide-based) | Amylose or cellulose-based columns (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | n-Hexane/Isopropanol mixtures, often with a basic additive (e.g., diethylamine) for amine compounds | CO₂/Methanol (B129727) (or Ethanol) gradients, often with a basic additive |
| Detection | UV-Vis Detector (e.g., at 210-220 nm) | UV-Vis Detector |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |
| Outcome | Baseline separation of (S) and (R) enantiomers for quantification of enantiomeric excess (ee). | Rapid and efficient baseline separation of enantiomers. |
Computational and Theoretical Investigations of S 3 Allylmorpholine
Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com Unlike quantum methods that focus on electron distribution, MD uses classical mechanics to simulate how a molecule interacts with its environment, such as a solvent. kashanu.ac.irnih.gov An MD simulation would place (S)-3-Allylmorpholine in a simulation box filled with solvent molecules (e.g., water) and calculate the forces between all particles to simulate their motion. ethz.ch
These simulations are invaluable for understanding solution behavior. They can predict how the molecule is solvated, identifying key intermolecular interactions like hydrogen bonds between the morpholine's oxygen or nitrogen atoms and water molecules. MD simulations can also be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. kashanu.ac.ir This provides a detailed picture of the local solvent structure around this compound, which is essential for understanding its solubility and transport properties.
Mechanistic Investigations of Reactions Involving this compound
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies associated with different possible pathways. pku.edu.cn
For this compound, computational studies could investigate various reactions. For example, they could model the mechanism of electrophilic addition to the allyl group's double bond or nucleophilic substitution reactions involving the morpholine (B109124) nitrogen. Such studies would determine whether a reaction proceeds through a concerted or stepwise mechanism and predict the stereochemical outcome. This information is critical for understanding reactivity and for designing new synthetic routes. montclair.edu Currently, there is a lack of specific published computational studies on the reaction mechanisms of this compound.
Emerging Research Frontiers and Future Perspectives for S 3 Allylmorpholine in Organic Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of enantiomerically pure morpholines is a key area of research. Traditional methods often require multiple steps, stoichiometric chiral reagents, and harsh conditions, limiting their efficiency and sustainability. nih.govchemrxiv.org Recent efforts have focused on developing catalytic, asymmetric, and environmentally benign strategies.
A significant advancement is the one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This method utilizes a titanium catalyst for an initial hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced in the same pot by a ruthenium catalyst (Noyori-Ikariya type) to yield chiral 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). acs.orgorganic-chemistry.orgresearchgate.net Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high stereoselectivity. acs.orgorganic-chemistry.orgorganic-chemistry.org
Another innovative approach involves the copper(II)-promoted oxyamination of alkenes. This reaction allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond, providing direct access to functionalized morpholines with high diastereoselectivity. nih.gov Palladium-catalyzed reactions have also been employed, such as the carboamination of O-allyl ethanolamines derived from enantiopure amino alcohols, which yields cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
In the realm of green chemistry, a simple and high-yielding protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been developed to convert 1,2-amino alcohols into morpholines. nih.gov This redox-neutral method is notable for the selective monoalkylation of primary amines, a common challenge in morpholine (B109124) synthesis, and has been successfully applied on a large scale. nih.govchemrxiv.org These sustainable approaches reduce waste and utilize less expensive reagents, aligning with the principles of green chemistry. rsc.orgnih.gov
| Synthetic Method | Key Reagents/Catalysts | Key Features | Reported Efficiency |
|---|---|---|---|
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst, RuCl(S,S)-Ts-DPEN | One-pot reaction; wide functional group tolerance. acs.orgorganic-chemistry.org | Good yields, >95% enantiomeric excess. acs.orgresearchgate.net |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Direct synthesis from alkenols; high diastereoselectivity. nih.gov | Good to excellent yields. nih.gov |
| Palladium-Catalyzed Carboamination | Pd catalyst | Asymmetric synthesis of cis-3,5-disubstituted morpholines. nih.gov | Moderate to good yields, single stereoisomers. nih.gov |
| Green Annulation with Ethylene Sulfate | Ethylene Sulfate, tBuOK | Redox-neutral; selective monoalkylation; scalable. nih.gov | High yields; demonstrated on >50 g scale. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Stereochemical Transformations
The reactivity of (S)-3-Allylmorpholine is largely dictated by its chiral center and the versatile allyl group. The fixed stereochemistry at the C3 position can direct subsequent transformations, allowing for the stereoselective synthesis of more complex molecules. The allyl group is amenable to a wide array of chemical modifications, including oxidation, reduction, cyclization, and cross-coupling reactions.
The stereocenter adjacent to the nitrogen atom influences the conformation of the morpholine ring, which is typically a chair conformation. researchgate.net This conformational preference can be exploited in diastereoselective reactions. For instance, reactions involving the nitrogen atom, such as quaternization, have been shown to proceed with a preferred steric course. researchgate.net
Future research could explore the diastereoselective functionalization of the allyl double bond, guided by the C3 stereocenter. Reactions such as dihydroxylation, epoxidation, or hydroboration could lead to the formation of new stereocenters with predictable configurations. Furthermore, intramolecular reactions, where the nitrogen atom or a substituent on the nitrogen participates in a cyclization with the allyl group, could provide rapid access to novel bicyclic and polycyclic heterocyclic systems. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for high-throughput screening in drug discovery. mpg.desyrris.com By automating the synthesis of this compound derivatives, researchers can efficiently explore the chemical space around the morpholine scaffold. syrris.com This involves systematically varying substituents on the nitrogen atom or modifying the allyl group to create a diverse set of molecules for biological evaluation. syrris.com The combination of flow chemistry and automation can significantly reduce the time and resources required for optimization and scale-up, accelerating the discovery of new drug candidates. researchgate.netsyrris.com
| Technology | Application to this compound Synthesis | Key Advantages |
|---|---|---|
| Flow Chemistry | Continuous production, multi-step synthesis without intermediate isolation (telescoping). nih.govmpg.de | Enhanced heat/mass transfer, improved safety, precise control of temperature and residence time, easier scale-up. researchgate.netmpg.de |
| Automated Synthesis | Rapid generation of derivative libraries for structure-activity relationship (SAR) studies. syrris.com | High-throughput synthesis, increased reproducibility, reduced manual labor, efficient exploration of chemical space. rsc.orgsyrris.com |
Application in Advanced Materials Science as a Chiral Component
While the primary focus for chiral morpholines has been in pharmaceuticals, their unique stereochemical properties make them attractive candidates for applications in materials science. nih.gov Chirality is a key factor in the development of materials with specific optical, electronic, and recognition properties.
This compound can serve as a chiral monomer in polymerization reactions. The allyl group provides a handle for polymerization, potentially leading to the creation of chiral polymers. Such polymers could find applications in chiral chromatography as stationary phases for separating enantiomers, or in asymmetric catalysis. The presence of the morpholine unit could impart desirable properties such as solubility and thermal stability to the polymer.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in materials science and the pharmaceutical industry. materialsciencejournal.org The specific chirality and functionality of this compound could be used to direct the crystal packing of larger molecules or to form co-crystals with unique solid-state properties. Investigating the polymorphic behavior of its derivatives could lead to the discovery of materials with tailored physical properties, such as solubility and melting point. materialsciencejournal.org
Unaddressed Challenges and Identified Gaps in Current Synthetic Research of Chiral Morpholines
Despite significant progress, the synthesis of chiral morpholines still faces several challenges. One of the major hurdles is achieving high stereoselectivity and optical purity, especially on an industrial scale. scirea.org While several asymmetric methods have been developed, they often rely on expensive chiral catalysts or auxiliaries, which can be a significant cost driver. scirea.org
Another challenge is the limited scope of some synthetic methods. Many existing routes are optimized for specific substitution patterns, and there is a need for more versatile and general methods that can accommodate a wider range of functional groups and substitution patterns on the morpholine ring. For example, the synthesis of tetrasubstituted morpholines with full stereocontrol remains a formidable task.
There is also a significant gap in the exploration of sustainable and green synthetic routes. While some progress has been made, many current methods still use hazardous solvents and reagents. nih.gov Developing catalytic systems that operate in environmentally benign solvents like water or that minimize waste production is a crucial area for future research. nih.gov Furthermore, the application of chiral morpholines, including this compound, outside of medicinal chemistry is largely underexplored, representing a significant gap and an opportunity for future research in fields like materials science and catalysis. rsc.org
Q & A
[Basic] What synthetic methodologies are commonly employed for synthesizing (S)-3-Allylmorpholine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step procedures, including allylic substitutions and stereochemical control. Key steps include:
- Nucleophilic substitution : Allylic intermediates react with morpholine derivatives under controlled conditions.
- Stereochemical control : Chiral catalysts (e.g., iridium complexes) or chiral auxiliaries ensure enantiomeric purity .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents like dimethylformamide enhance solubility and reaction kinetics .
- Temperature control : Reactions often proceed at 100–120°C to balance yield and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
[Basic] Which analytical techniques are essential for confirming the structure and purity of this compound?
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Chiral HPLC : Ensures enantiomeric excess (>97% purity) .
- Melting point analysis : Validates crystalline purity .
[Advanced] How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
Contradictions (e.g., unexpected peaks in NMR) require systematic analysis:
Replicate experiments : Confirm reproducibility under identical conditions.
Cross-validate techniques : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities .
Statistical analysis : Apply ANOVA to assess significance of observed variations (p < 0.05) .
Literature comparison : Benchmark against published spectra of structurally similar compounds .
[Advanced] What strategies minimize side reactions during allylic amination in this compound synthesis?
Side reactions (e.g., over-alkylation) can be mitigated via:
- Catalyst optimization : Palladium(II) acetate with tertiary phosphines improves regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) .
- Low-temperature kinetics : Slow addition of reagents at 0–5°C reduces exothermic side reactions .
[Advanced] How can computational methods enhance the design of this compound-based bioactive compounds?
Computational approaches include:
- Retrosynthetic analysis : Tools like CAS SciFinder identify feasible synthetic routes .
- Molecular docking : Predict binding affinities for target proteins (e.g., enzymes in CNS disorders) .
- DFT calculations : Optimize transition-state geometries to guide catalyst selection .
[Basic] What are the critical factors in scaling up this compound synthesis from milligram to gram quantities?
Key considerations:
- Solvent scalability : Replace low-boiling solvents (e.g., CH2Cl2) with alternatives like toluene for safer distillation .
- Catalyst loading : Reduce expensive chiral catalyst usage via recycling or immobilized systems .
- Purity control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
[Advanced] How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological steps:
Accelerated stability studies : Expose the compound to pH 2–12 buffers at 40–60°C for 1–4 weeks .
Analytical endpoints : Monitor degradation via HPLC-MS and quantify half-life using first-order kinetics .
Statistical modeling : Use Arrhenius plots to predict shelf life under standard conditions .
[Basic] What ethical and documentation practices are essential when publishing this compound research?
Best practices include:
- Data transparency : Share raw NMR/MS files in supplementary materials .
- Ethical declarations : Disclose conflicts of interest and animal/human ethics approvals .
- Reproducibility : Provide detailed experimental protocols (e.g., catalyst preparation, reaction times) .
[Advanced] How do stereoelectronic effects influence the reactivity of this compound in asymmetric catalysis?
The compound’s allyl group and morpholine ring exhibit:
- π-π interactions : Stabilize transition states in enantioselective alkylation .
- Conformational rigidity : The morpholine ring’s chair conformation directs nucleophilic attack .
- Electron-withdrawing effects : The allyl group’s electron density modulates reaction rates in Pd-catalyzed couplings .
[Advanced] What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity .
- Error handling : Report confidence intervals (95%) and use bootstrap resampling for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
